
5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, fluoro, and methoxymethoxy functional groups attached to a naphthalen-2-ol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and fluoro groups to the naphthalene ring.
Methoxymethoxylation: Protection of the hydroxyl group using methoxymethyl chloride in the presence of a base.
Final Assembly: Coupling of the protected naphthalene derivative with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups can enhance the compound’s binding affinity to target proteins, while the methoxymethoxy group can modulate its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Chloro-5-fluoro-2-methoxypyrimidine
Uniqueness
5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol is unique due to its specific combination of functional groups and naphthalene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10ClFO3 |
|---|---|
Poids moléculaire |
256.66 g/mol |
Nom IUPAC |
5-chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C12H10ClFO3/c1-16-6-17-10-5-8(15)4-7-2-3-9(14)12(13)11(7)10/h2-5,15H,6H2,1H3 |
Clé InChI |
PXZAYSUIFHAERV-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C2C(=CC(=C1)O)C=CC(=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


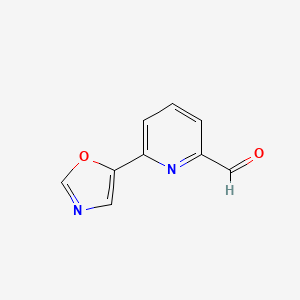
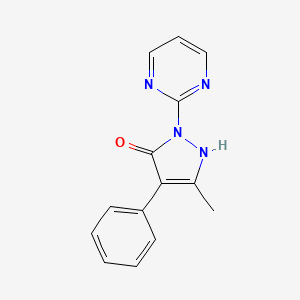

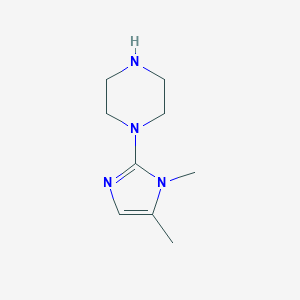

![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)
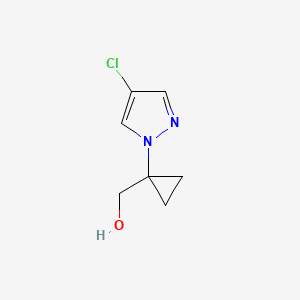
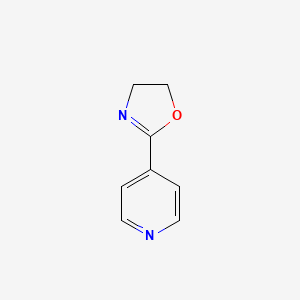
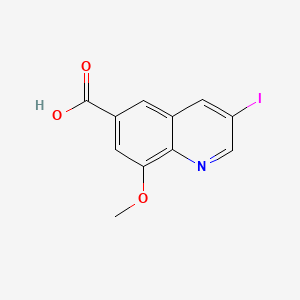
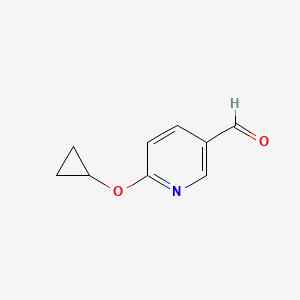

![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
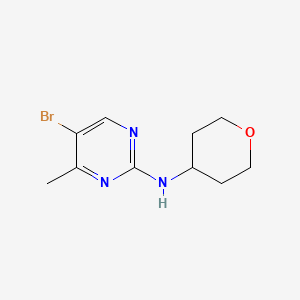
![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)
